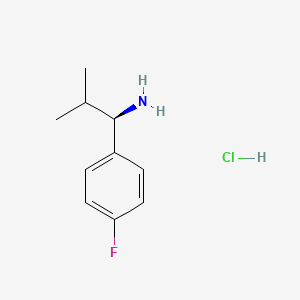

(R)-1-(4-Fluorofenil)-2-metilpropan-1-amina clorhidrato

Descripción general

Descripción

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Aplicaciones Científicas De Investigación

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using chiral catalysts or biocatalysts to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as ethanol or isopropanol and may require specific temperature and pH conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric reduction processes using recombinant whole-cell catalysts. These biocatalytic methods are advantageous due to their high enantioselectivity and efficiency. The use of polar organic solvent-aqueous systems can enhance the solubility of the substrate and improve the overall yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Mecanismo De Acción

The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride include:

- 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole

- ®-1-(4-Trifluoromethyl)phenyl]ethanol

- 4′-fluoroacetophenone

Uniqueness

What sets ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride apart from similar compounds is its specific chiral configuration and the presence of the fluorophenyl group. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is characterized by the presence of a fluorinated phenyl ring attached to a branched aliphatic chain with an amine functional group. Its molecular formula is with a molecular weight of approximately 203.69 g/mol. The fluorine atom enhances the compound's lipophilicity, potentially improving its binding affinity to biological targets.

The mechanism of action involves interactions with various neurotransmitter systems, particularly those involving monoamines. Research indicates that the compound may act as a ligand for adrenergic receptors, specifically β2-adrenoceptors, suggesting potential therapeutic applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Neurotransmitter Receptor Interaction

The compound has been shown to influence neurotransmitter systems, particularly monoamines. Its structural characteristics suggest potential interactions with:

- Adrenergic Receptors : Evidence indicates that (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride interacts with β2-adrenoceptors, which may mediate its effects on mood regulation and respiratory function.

- Monoamine Transporters : Similar compounds have demonstrated affinities for serotonin and norepinephrine transporters, indicating possible antidepressant effects.

Antidepressant Activity

The compound's structural similarities to known antidepressants suggest it may possess mood-regulating properties. Preliminary studies indicate that it could modulate serotonin and norepinephrine levels in the brain, akin to other antidepressant agents.

Cytotoxicity

Preliminary cytotoxicity studies have shown varying degrees of effects on different cancer cell lines. The compound's ability to induce cell death in specific cancer types necessitates further investigation into its safety profile and therapeutic potential in oncology.

Comparative Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorinated phenyl ring | Potential β2-adrenoceptor agonist |

| (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Similar structure but different stereochemistry | Antidepressant activity |

| 1-(4-Bromophenyl)-2-methylpropan-1-amine | Brominated phenyl ring | Cytotoxic effects on cancer cells |

This table illustrates how variations in the chemical structure can lead to different biological activities, emphasizing the importance of stereochemistry in pharmacological effects.

Clinical Applications

Research has indicated promising results for (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride in preclinical models for conditions such as:

- Diabetic Peripheral Neuropathic Pain : It has shown efficacy in Phase II clinical trials, indicating its potential as a therapeutic agent .

- Respiratory Disorders : Its action as a β2-adrenoceptor agonist suggests applications in managing asthma and COPD, enhancing airway dilation and reducing bronchoconstriction.

Propiedades

IUPAC Name |

(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLUEYAXNOWLIN-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662542 | |

| Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213329-40-8 | |

| Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.